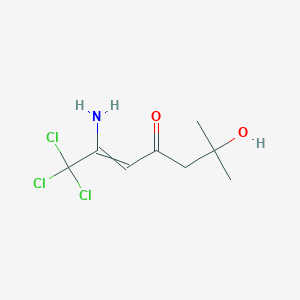
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and trichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-2-en-4-one Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Trichloromethyl Group: This step often involves chlorination reactions using reagents such as trichloromethyl chloroformate.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylhept-2-en-4-one: Lacks the trichloromethyl group, resulting in different reactivity and applications.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a phenyl group, which imparts different chemical properties and biological activities.
Uniqueness
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and potential applications. This compound’s combination of functional groups makes it a versatile and valuable molecule in various fields of research.
Eigenschaften
CAS-Nummer |
137813-61-7 |
|---|---|
Molekularformel |
C8H12Cl3NO2 |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
2-amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H12Cl3NO2/c1-7(2,14)4-5(13)3-6(12)8(9,10)11/h3,14H,4,12H2,1-2H3 |
InChI-Schlüssel |
OFVPRHKKUZVHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)C=C(C(Cl)(Cl)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
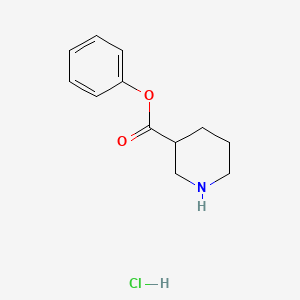
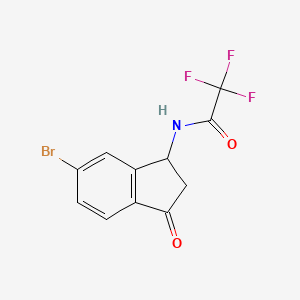
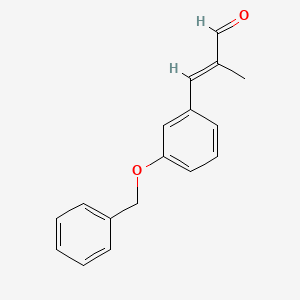
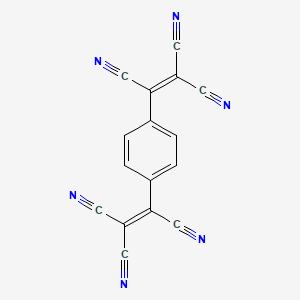
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
